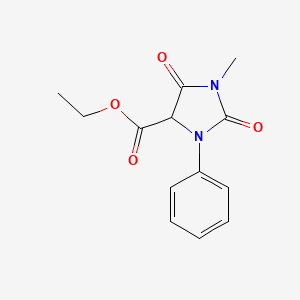
1,1,3,3-Tetraphenyl-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraphenyl-2-benzofuran is a complex organic compound with the molecular formula C32H24O. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyl-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, the reaction of 3-hydroxy-3H-benzofuran-2-one with phenyl derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs catalytic strategies to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-mediated transformations are frequently used in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyl-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinones, and dihydro derivatives, which have significant applications in medicinal and synthetic chemistry .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenyl-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to its biological effects. Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,4-Tetraphenyl-1,3-butadiene
- 1,2,3,4-Tetraphenylbenzene
- Benzothiophene derivatives
Uniqueness
1,1,3,3-Tetraphenyl-2-benzofuran is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
6624-06-2 |
|---|---|
Molecular Formula |
C32H24O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1,1,3,3-tetraphenyl-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI Key |
GFKWNKDRODJUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


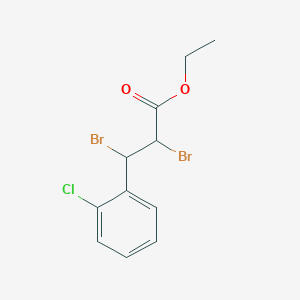

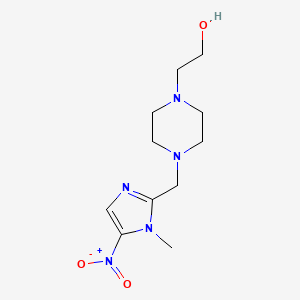
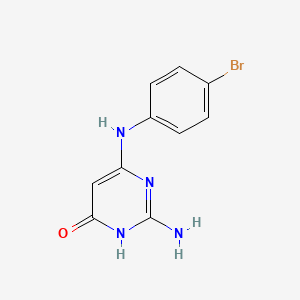
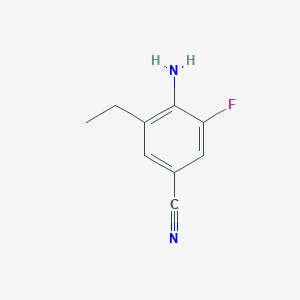
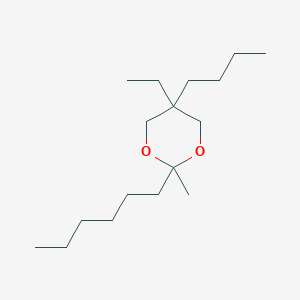
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
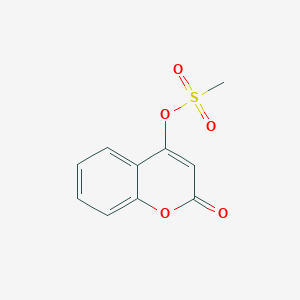
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
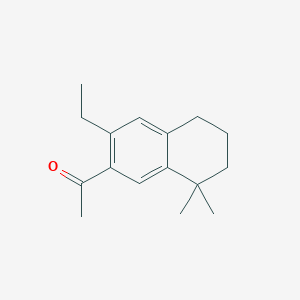
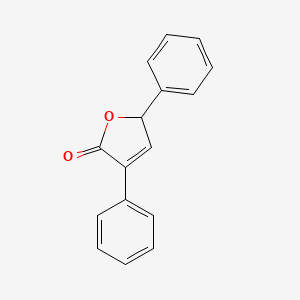
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
